Cas no 195968-92-4 (4-Bromo-N-isobutylaniline)

4-Bromo-N-isobutylaniline is a brominated aniline derivative featuring an isobutyl substituent on the nitrogen atom. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include a well-defined molecular structure, which ensures consistent reactivity in coupling and functionalization reactions. The bromine atom provides a versatile handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. The isobutyl group enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is valued for its stability and purity, making it a reliable building block in complex molecular constructions.
4-Bromo-N-isobutylaniline structure
4-Bromo-N-isobutylaniline structure
Product Name:4-Bromo-N-isobutylaniline
CAS No:195968-92-4
MF:C10H14BrN
MW:228.128861904144
MDL:MFCD11144885
CID:1032032
PubChem ID:28456993
Update Time:2025-05-20

4-Bromo-N-isobutylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-isobutylaniline
    • 4-bromo-N-(2-methylpropyl)aniline
    • 4-bromo-N-(2-methylpropyl)Benzenamine
    • AK123435
    • KB-240957
    • MolPort-004-389-291
    • QC-2305
    • RW2940
    • F53163
    • BS-49773
    • AKOS000240696
    • MFCD11144885
    • DB-367617
    • DTXSID40651459
    • CS-0336614
    • SCHEMBL18392371
    • 195968-92-4
    • MDL: MFCD11144885
    • Inchi: 1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
    • InChI Key: PTPWBSDPHWALGY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NCC(C)C

Computed Properties

  • Exact Mass: 227.03102
  • Monoisotopic Mass: 227.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

4-Bromo-N-isobutylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019148534-5g
4-Bromo-N-isobutylaniline
195968-92-4 95%
5g
$400.00 2023-09-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
CMC0067-5g
4-bromo-n-(2-methylpropyl)aniline
195968-92-4 95%
5g
$570 2023-09-07
TRC
B116955-125mg
4-Bromo-N-isobutylaniline
195968-92-4
125mg
$ 115.00 2022-06-07
TRC
B116955-250mg
4-Bromo-N-isobutylaniline
195968-92-4
250mg
$ 195.00 2022-06-07
eNovation Chemicals LLC
D381740-1g
4-bromo-N-isobutylaniline
195968-92-4 90%
1g
$250 2025-02-20
eNovation Chemicals LLC
D381740-5g
4-bromo-N-isobutylaniline
195968-92-4 90%
5g
$325 2025-02-20
Crysdot LLC
CD12099587-10g
4-Bromo-N-isobutylaniline
195968-92-4 95+%
10g
$417 2024-07-24
abcr
AB594179-250mg
4-Bromo-N-isobutylaniline; .
195968-92-4
250mg
€104.20 2024-07-19
abcr
AB594179-1g
4-Bromo-N-isobutylaniline; .
195968-92-4
1g
€163.80 2024-07-19
abcr
AB594179-5g
4-Bromo-N-isobutylaniline; .
195968-92-4
5g
€210.00 2024-07-19

4-Bromo-N-isobutylaniline Related Literature

Additional information on 4-Bromo-N-isobutylaniline

4-Bromo-N-isobutylaniline: A Comprehensive Overview

4-Bromo-N-isobutylaniline, also known by its CAS number 195968-92-4, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique properties and potential applications in various industries. In this article, we will delve into the structure, synthesis, properties, and applications of 4-Bromo-N-isobutylaniline, while incorporating the latest research findings to provide a comprehensive understanding.

The molecular structure of 4-Bromo-N-isobutylaniline consists of a benzene ring with a bromine atom at the para position and an isobutyl group attached to the amino nitrogen. This arrangement imparts distinct electronic and steric properties to the molecule, making it versatile for different chemical reactions. Recent studies have highlighted the importance of such substituents in modulating the reactivity and selectivity of aromatic amines, which are crucial for their application in pharmaceuticals and agrochemicals.

One of the key aspects of 4-Bromo-N-isobutylaniline is its synthesis. Traditional methods involve nucleophilic aromatic substitution or coupling reactions, but recent advancements have focused on greener and more efficient approaches. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and yields while reducing energy consumption. These innovations not only make the production process more sustainable but also pave the way for large-scale manufacturing.

The physical and chemical properties of 4-Bromo-N-isobutylaniline are equally noteworthy. Its melting point, boiling point, and solubility characteristics make it suitable for various industrial processes. Moreover, its reactivity towards electrophiles and nucleophiles has been extensively studied, revealing its potential as an intermediate in the synthesis of complex molecules. Recent research has also examined its stability under different conditions, which is essential for ensuring safe handling and storage.

In terms of applications, 4-Bromo-N-isobutylaniline finds utility in several domains. It serves as an intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive compounds with anti-inflammatory and anticancer properties. Additionally, it plays a role in agrochemicals, where it contributes to the development of pesticides and herbicides with improved efficacy. The compound's versatility is further underscored by its use in materials science, where it acts as a precursor for advanced polymers and coatings.

The latest research on 4-Bromo-N-isobutylaniline has shed light on its potential in emerging fields such as green chemistry and biotechnology. Scientists are exploring ways to harness its unique properties for developing eco-friendly products and processes. For example, studies have demonstrated its ability to catalyze certain reactions under mild conditions, reducing the environmental footprint of chemical manufacturing.

In conclusion, 4-Bromo-N-isobutylaniline, with its CAS number 195968-92-4, stands out as a vital compound with diverse applications across multiple industries. Its synthesis methods continue to evolve with advancements in green chemistry, while its properties make it indispensable in pharmaceuticals, agrochemicals, and materials science. As research progresses, new insights into its potential will undoubtedly expand its utility further.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.